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molecular formula C14H19ClO B8739508 alpha-Ethyl-4-(2-methylpropyl)benzeneacetyl chloride CAS No. 61147-36-2

alpha-Ethyl-4-(2-methylpropyl)benzeneacetyl chloride

Cat. No. B8739508
M. Wt: 238.75 g/mol
InChI Key: HVRCVRNPCRTEPH-UHFFFAOYSA-N
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Patent
US04381313

Procedure details

110 g of 2-(4-isobutylphenyl)butyric acid and 89 g of thionyl chloride are heated on a water bath until the gas evolution ceases. An excess of thionyl chloride is removed by distillation, A residue of 117 g of 2-(4-isobutylphenyl)butyric chloride is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH2:15][CH3:16])[C:12](O)=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].S(Cl)([Cl:19])=O>>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH2:15][CH3:16])[C:12]([Cl:19])=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)CC
Name
Quantity
89 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excess of thionyl chloride is removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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